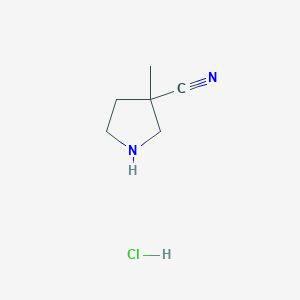
3-Cyano-3-methylpyrrolidine hydrochloride
Cat. No. B1399414
Key on ui cas rn:
1205750-61-3
M. Wt: 146.62 g/mol
InChI Key: JCZTVYVXESIUGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08518945B2
Procedure details


A sample of tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate (0.50 g, 2.38 mmol) was dissolved in 1.0 M HCl in MeOH (12 mL). The reaction mixture was stirred at room temperature overnight then concentrated to afford 0.38 g of 3-methylpyrrolidine-3-carbonitrile hydrochloride as a hydroscopic white foamy solid which was used without further purification.
Quantity
0.5 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:3]1([CH3:15])[CH2:7][CH2:6][N:5](C(OC(C)(C)C)=O)[CH2:4]1)#[N:2].[ClH:16]>CO>[ClH:16].[CH3:15][C:3]1([C:1]#[N:2])[CH2:7][CH2:6][NH:5][CH2:4]1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1(CN(CC1)C(=O)OC(C)(C)C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
then concentrated
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.CC1(CNCC1)C#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.38 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
